molecular formula C13H5BrF6O B12080091 2-(4-Bromo-2-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(4-Bromo-2-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B12080091
M. Wt: 371.07 g/mol
InChI Key: CNUAZXIHLRQKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and an ether linkage. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common approach is the nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with a halogenated benzene compound under basic conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a strong base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield ether derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromo-2-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and ether linkage allow it to form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzotrifluoride: Shares the bromine and trifluoromethyl groups but lacks the ether linkage and additional fluorine atoms.

    4-Bromo-2-fluoroanisole: Contains the bromine and fluorine atoms but has a methoxy group instead of the trifluoromethyl group.

    4-Bromo-2-fluoro-1-nitrobenzene: Similar halogenation pattern but includes a nitro group instead of the ether linkage.

Uniqueness

2-(4-Bromo-2-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is unique due to its combination of multiple halogen atoms and an ether linkage, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological or chemical systems.

Properties

Molecular Formula

C13H5BrF6O

Molecular Weight

371.07 g/mol

IUPAC Name

2-(4-bromo-2-fluorophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H5BrF6O/c14-7-1-2-11(8(15)5-7)21-12-9(16)3-6(4-10(12)17)13(18,19)20/h1-5H

InChI Key

CNUAZXIHLRQKGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)OC2=C(C=C(C=C2F)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.